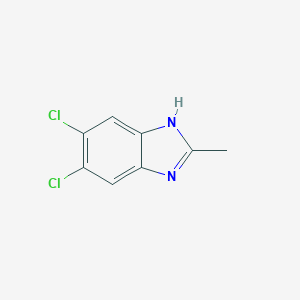

5,6-Dichloro-2-methylbenzimidazole

Descripción

Historical Context and Significance of Benzimidazole (B57391) Derivatives in Research

The journey of benzimidazole in scientific research began with its discovery during studies of vitamin B12, where the N-ribosyl-dimethylbenzimidazole unit serves as a crucial axial ligand for the cobalt atom. wikipedia.orgihmc.us This discovery highlighted the biological importance of the benzimidazole core and established it as a stable and privileged scaffold for the development of bioactive compounds. wikipedia.org

A significant milestone that propelled benzimidazole research was the discovery of the anthelmintic properties of thiabendazole (B1682256) in 1951. researchgate.net This finding spurred extensive investigation into benzimidazole derivatives, leading to the development of a wide array of pharmaceutical agents. wikipedia.orgresearchgate.net Today, benzimidazole-based compounds are integral to modern medicine and are found in numerous drugs approved by the U.S. Food and Drug Administration. wikipedia.org

The significance of these derivatives stems from their broad spectrum of pharmacological activities, which include:

Anthelmintic: Compounds like albendazole, mebendazole, and fenbendazole (B1672488) are widely used to treat parasitic worm infections by binding to their tubulin protein. wikipedia.org

Antiviral: Benzimidazole derivatives have shown efficacy against a range of viruses. ihmc.usresearchgate.net

Antihypertensive: Drugs such as telmisartan, an angiotensin II receptor blocker, incorporate the benzimidazole structure. wikipedia.org

Antihistamine: Medications like astemizole (B1665302) and bilastine (B1667067) used for allergy relief are based on this scaffold. wikipedia.org

Antifungal: Fungicides such as benomyl (B1667996) and carbendazim (B180503) are used in agriculture and work by selectively disrupting fungal tubulin. wikipedia.org

Anticancer: The benzimidazole ring is present in various anticancer agents, including the alkylating agent bendamustine, used for treating leukemia. ihmc.usresearchgate.net

This diverse range of applications underscores the importance of the benzimidazole nucleus as a foundational element in medicinal chemistry. researchgate.netwisdomlib.org

Rationale for Investigating Halogenated Benzimidazoles in Contemporary Chemical Research

The introduction of halogen atoms—such as chlorine, fluorine, bromine, or iodine—into the benzimidazole structure is a key strategy in modern medicinal chemistry. mdpi.com This modification, known as halogenation, is investigated for several compelling reasons:

Enhanced Pharmacological Properties: Halogenation can significantly improve the therapeutic efficacy, potency, and selectivity of a compound. mdpi.com The strategic placement of halogens can modulate the electronic and lipophilic properties of the molecule, influencing how it interacts with biological targets.

Improved Binding Affinity: The addition of halogen substituents can profoundly influence a molecule's binding affinity to target proteins, such as enzymes. mdpi.com For instance, in the development of kinase inhibitors for cancer therapy, halogen atoms can form specific interactions within the enzyme's active site, leading to increased potency and selectivity. mdpi.com

Development of Novel Antiviral Agents: Halogenated benzimidazoles have emerged as promising candidates for antiviral drug development. They have been studied as inhibitors of viral enzymes, such as the NTPase/helicase of the hepatitis C virus. nih.gov Compounds like 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBBT) and its derivatives are considered excellent lead compounds for creating more potent viral inhibitors. nih.gov

Probing Molecular Interactions: Halogenated derivatives serve as valuable tools for structure-activity relationship (SAR) studies. By systematically replacing hydrogen atoms with different halogens, researchers can map the binding pockets of target proteins and design more effective drugs. For example, substituting the benzene (B151609) ring of a benzimidazole derivative with four iodine atoms resulted in a better binding affinity to the protein kinase CK2 ATP-binding pocket compared to tetrachloro or tetrabromo substitutions. nih.gov

The investigation into halogenated benzimidazoles is therefore driven by the potential to create superior therapeutic agents with fine-tuned properties for specific biological targets. mdpi.comnih.gov

Overview of Key Research Areas Pertaining to 5,6-Dichloro-2-methylbenzimidazole

This compound is a versatile compound that serves as a crucial intermediate and building block in several areas of chemical and pharmaceutical research. chemimpex.com Its primary research applications are multifaceted:

Antiviral Research: A significant area of study involves the synthesis of nucleoside analogues from this compound. Its ribofuranosyl derivatives, in particular, have been investigated for their antiviral activity against a variety of viruses, including human cytomegalovirus (HCMV), poliovirus, and simplexvirus. nih.govresearchgate.net The dichlorinated scaffold is a key component in the design of these potent viral inhibitors. researchgate.net

Cancer Research: The compound is a foundational structure for the development of novel selective androgen receptor (AR) antagonists. nih.gov Derivatives of 5,6-dichloro-benzimidazole have been synthesized and studied for their potential in treating prostate cancer. nih.govnih.gov For example, modifying the 2-position of the benzimidazole ring was found to greatly enhance antagonist activity in the prostate. nih.gov

Synthesis of Vitamin B12 Analogues: Historically, this compound has been used in studies related to the absorption and metabolism of vitamin B12 analogues. nih.gov Its structural similarity to 5,6-dimethylbenzimidazole, the natural base in vitamin B12, makes it a valuable tool for such investigations. nih.govnih.gov

Agrochemicals: In agricultural science, this compound is utilized as a key ingredient in the formulation of some pesticides and herbicides, contributing to crop protection. chemimpex.com

Polymer Chemistry: The compound also finds application in materials science, where it is used as a stabilizer in the production of polymers, enhancing their durability and performance. chemimpex.com

Antimicrobial Agents: The inherent antimicrobial properties of the benzimidazole nucleus are leveraged in derivatives of this compound. It is used in research focused on developing new antibacterial and antifungal formulations. chemimpex.com

The dichlorinated nature of this specific benzimidazole derivative provides a unique electronic and steric profile, making it a valuable scaffold for generating chemical diversity and discovering new molecules with significant biological and industrial applications.

Table 2: Key Research Applications of this compound

| Research Area | Specific Application/Finding |

|---|---|

| Antiviral | Precursor for nucleoside analogues active against HCMV, poliovirus, and simplexvirus. nih.govresearchgate.net |

| Anticancer | Scaffold for synthesizing selective androgen receptor (AR) antagonists for prostate cancer research. nih.govnih.gov |

| Biochemical Research | Used in the creation and study of Vitamin B12 analogues. nih.gov |

| Agrochemicals | Ingredient in pesticides and herbicides. chemimpex.com |

| Polymer Science | Employed as a polymer stabilizer. chemimpex.com |

| Antimicrobial | Building block for developing new antibacterial and antifungal agents. chemimpex.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,6-dichloro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOBNOCVMZFPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345959 | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6478-79-1 | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5,6 Dichloro 2 Methylbenzimidazole

Classical Synthetic Approaches for Benzimidazole (B57391) Core Formation

The formation of the benzimidazole core of 5,6-Dichloro-2-methylbenzimidazole relies on well-established chemical transformations.

Condensation of Substituted o-Phenylenediamines with Acetic Acid Derivatives

A primary and widely utilized method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction. This approach involves the reaction of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. In the case of this compound, the synthesis commences with 4,5-dichloro-1,2-phenylenediamine, which is condensed with acetic acid or a reactive derivative thereof, such as acetyl chloride or acetic anhydride. nih.govelsevierpure.com The reaction is typically heated to facilitate the cyclization and dehydration process, leading to the formation of the desired benzimidazole ring.

This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction. The general reaction is depicted below:

Scheme 1: General representation of the Phillips condensation for the synthesis of this compound.

Cyclization of 4,5-Dichloro-2-nitroaniline under Reducing Conditions followed by Methylation

An alternative synthetic route begins with 4,5-dichloro-2-nitroaniline. This pathway involves a two-step process: the reduction of the nitro group to an amine, followed by cyclization and methylation. The initial reduction of the nitro group is a critical step and can be achieved using various reducing agents, such as tin(II) chloride in the presence of a strong acid, or through catalytic hydrogenation. organic-chemistry.orgnih.gov This reduction yields the in-situ formation of 4,5-dichloro-1,2-phenylenediamine.

Following the reduction, the newly formed diamine can be reacted with an acetic acid derivative to form the 2-methylbenzimidazole ring system. In some variations of this method, the cyclization can be performed in a one-pot fashion immediately following the reduction of the nitro group. organic-chemistry.org

Detailed Reaction Mechanisms and Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the specific reaction conditions and the chosen synthetic pathway.

Nitro Group Reduction and Subsequent Cyclization via Acid Catalysis

The reduction of the nitro group in 4,5-dichloro-2-nitroaniline is a fundamental step in this synthetic approach. The mechanism of nitro group reduction typically involves a series of electron and proton transfers. When using metal-based reducing agents like tin(II) chloride in acidic media, the nitro group is progressively reduced to nitroso, hydroxylamino, and finally to the amino group.

Once the 4,5-dichloro-1,2-phenylenediamine is formed, the subsequent cyclization with an acetic acid derivative under acidic conditions proceeds via a nucleophilic attack of one of the amino groups on the carbonyl carbon of the acetic acid derivative. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable benzimidazole ring. The acidic environment plays a crucial role in activating the carbonyl group for nucleophilic attack and in facilitating the dehydration step.

Methylation at the 2-Position using Methyl Iodide or Dimethyl Sulfate in the Presence of a Base

While the primary methods described above directly install the 2-methyl group using an acetic acid derivative, it is also possible to synthesize the 5,6-dichlorobenzimidazole core first and then introduce the methyl group at the 2-position. However, the more common methylation targets for benzimidazoles are the nitrogen atoms of the imidazole (B134444) ring.

N-methylation of the benzimidazole ring can be readily achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. wikipedia.org The base, typically a carbonate or a hydroxide, deprotonates the N-H of the imidazole ring, forming a nucleophilic anion that then attacks the methylating agent in an SN2 reaction. It is important to note that this methylation occurs on the nitrogen atoms, not at the 2-position carbon, which is already part of the aromatic system. To achieve methylation at the 2-position, a different synthetic strategy would be required, typically involving a precursor with a functional group at the 2-position that can be converted to a methyl group. For the synthesis of this compound, direct condensation with an acetic acid derivative is the more direct and common approach.

Role of Catalysts and Reaction Environment in Yield and Selectivity

The choice of catalyst and the reaction environment significantly influences the yield and purity of the final product. In the Phillips condensation, strong mineral acids like hydrochloric acid are often used to catalyze the reaction. adichemistry.com The acid protonates the carbonyl oxygen of the acetic acid derivative, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the o-phenylenediamine. The reaction temperature and time are also critical parameters that need to be optimized to ensure complete reaction and minimize the formation of side products.

Below is a table summarizing the general conditions for the synthesis of benzimidazoles, which are applicable to the synthesis of this compound.

| Synthetic Approach | Starting Materials | Reagents and Conditions | Typical Yields |

| Phillips Condensation | 4,5-Dichloro-1,2-phenylenediamine, Acetic Acid | Reflux in 4N HCl | Good to Excellent |

| Reductive Cyclization | 4,5-Dichloro-2-nitroaniline, Acetic Anhydride | 1. SnCl2, HCl 2. Heat | Moderate to Good |

Alternative and Advanced Synthetic Strategies

While the classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, alternative strategies offer different routes to the target molecule, particularly for scaled-up production.

An alternative synthetic route involves the modification of a pre-existing benzimidazole core. This multi-step approach allows for the sequential introduction of functional groups. The synthesis could theoretically proceed by first synthesizing 2-methylbenzimidazole from o-phenylenediamine and acetic acid. Subsequently, the benzimidazole ring undergoes electrophilic substitution.

The chlorination of the 2-methylbenzimidazole core would be directed to the 5- and 6-positions of the benzene (B151609) ring. This is a common reaction pattern for benzimidazoles, where the benzene part of the molecule is activated towards electrophilic attack. The final product, this compound, is achieved after this halogenation step. The precise reagents and conditions for this specific transformation require careful selection to ensure high yield and regioselectivity.

For industrial applications, one-pot syntheses are highly desirable as they reduce reaction time, cost, and waste by combining multiple steps into a single procedure without isolating intermediates. rsc.org The synthesis of 2-substituted benzimidazoles can be achieved in a one-pot reaction by condensing o-phenylenediamine with an appropriate aldehyde. In the case of this compound, this would involve the reaction of 4,5-dichloro-1,2-phenylenediamine with an acetaldehyde equivalent.

Purity Assessment and Characterization Techniques in Synthesis Research

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the target compound.

Crude this compound obtained from synthesis is typically purified using standard laboratory techniques.

Recrystallization: This technique is used to purify the solid product. The crude compound is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the solvent. The purchased compound can be further purified by recrystallization from an ethanol solution. mdpi.com

Column Chromatography: For more challenging separations or to remove closely related impurities, silica gel column chromatography is employed. uc.pt The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity, separating the components based on their differential adsorption to the stationary phase. uc.pt

The structure of the purified this compound is unequivocally confirmed using a combination of spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum would show characteristic signals for the aromatic protons and the methyl group protons. ¹³C NMR spectroscopy reveals the number and type of carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands for N-H stretching (for the imidazole proton), C-H stretching (aromatic and methyl), C=N stretching, and C-Cl stretching. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum shows a characteristic isotopic pattern for a molecule containing two chlorine atoms. nih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data |

|---|---|

| Molecular Formula | C₈H₆Cl₂N₂ fishersci.ca |

| Molecular Weight | 201.05 g/mol fishersci.ca |

| Mass Spectrometry (m/z) | Top Peak: 200, 2nd Highest: 202, 3rd Highest: 199 nih.gov |

Note: The presence of peaks at m/z 200 and 202 in an approximate 3:1 ratio is indicative of the two chlorine isotopes.

Exploration of Chemical Reactions and Derivatization

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential biological activity. Derivatization typically occurs at the N-H position of the imidazole ring.

For instance, the nitrogen atom can be alkylated or acylated to introduce various side chains. A new series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed and synthesized as potential BRAF inhibitors. nih.gov The synthesis involved the initial formation of the 5,6-dichlorobenzimidazole core, followed by reactions to add substituents at the N-1 position. nih.gov Similarly, novel derivatives have been synthesized and investigated as potential urease inhibitors. researchgate.net These studies highlight the utility of this compound as a key building block in medicinal chemistry, where the dichloro substitution pattern is often crucial for enhancing biological activity. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Methylbenzimidazole |

| o-Phenylenediamine |

| Acetic Acid |

| 4,5-Dichloro-1,2-phenylenediamine |

| Acetaldehyde |

Nucleophilic Substitution Reactions of Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike nucleophilic substitution at aliphatic carbons (SN1 and SN2), SNAr reactions proceed via a distinct mechanism, typically an addition-elimination pathway.

The generally accepted mechanism for SNAr reactions involves a two-step process. First, the nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second, typically fast step, the leaving group is eliminated, and the aromaticity of the ring is restored. The reaction is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer intermediate.

For this compound, the two chlorine atoms on the benzene ring are potential sites for nucleophilic substitution. However, the benzimidazole moiety itself is an electron-rich heterocyclic system, which generally does not activate the benzene ring towards nucleophilic attack. Consequently, displacing the chlorine atoms via an SNAr mechanism would likely require harsh reaction conditions or the use of extremely strong nucleophiles. While the SNAr mechanism is a fundamental reaction for aryl halides, specific studies detailing the nucleophilic substitution of the chlorine atoms on this compound are not extensively documented in readily available literature.

Factors Influencing Nucleophilic Substitution on this compound:

| Factor | Description |

| Ring Activation | The absence of strong electron-withdrawing groups (like nitro groups) ortho or para to the chlorine atoms makes the ring less activated for SNAr. |

| Nucleophile Strength | A very strong nucleophile (e.g., amide anion, alkoxides) would be necessary to initiate the reaction. |

| Leaving Group | Chlorine is a moderately good leaving group for SNAr reactions. |

| Reaction Conditions | High temperatures and pressures may be required to overcome the energy barrier for the reaction. |

Oxidation and Reduction Reactions

The benzimidazole ring system exhibits considerable stability, but it can undergo oxidative degradation under specific, high-energy conditions. Studies on the thermal oxidation of benzimidazole model compounds indicate that the initial site of attack is the carbocyclic aromatic ring (the benzene portion) rather than the heterocyclic imidazole nucleus.

In the oxidative pyrolysis of benzimidazole model compounds, the degradation process yields several gaseous products. This suggests that under high temperatures in an oxidizing atmosphere, the 5,6-dichloro-substituted benzene ring of this compound would be the initial site of oxidative cleavage. The imidazole nucleus demonstrates greater resistance to oxidation compared to the fused benzenoid ring.

Detailed research on the reduction of the this compound ring system is not widely reported. The synthesis of the compound itself may involve a reduction step, such as the reduction of a nitro-substituted precursor before cyclization, but reactions involving the reduction of the stable, aromatic benzimidazole core are less common.

Products from Oxidative Pyrolysis of Benzimidazole Model Compounds

| Product | Chemical Formula |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Water | H₂O |

| Aromatic Nitriles | Ar-CN |

| Cyanogen | (CN)₂ |

Condensation Reactions with Aldehydes or Ketones

Condensation reactions involving o-phenylenediamines and aldehydes or carboxylic acids are a primary and extensively used method for the synthesis of the benzimidazole core, not typically a reaction of a pre-formed 2-methylbenzimidazole. The "Phillips condensation" involves heating an o-phenylenediamine with a carboxylic acid (or its derivative) to form a 2-substituted benzimidazole. For this compound, the synthesis involves the condensation of 4,5-dichloro-1,2-phenylenediamine with acetic acid or a derivative.

Once formed, the 2-methyl group of this compound is generally not reactive enough to participate in condensation reactions with aldehydes or ketones under standard conditions. While other functional groups at the 2-position, such as an amino group (in 2-aminobenzimidazole), can undergo further condensation with aldehydes, the methyl group lacks a similar activation pathway. Therefore, this class of reaction is central to the formation of the title compound, rather than its subsequent transformation.

Hydrolysis Reactions

The benzimidazole ring system is known for its high hydrolytic stability. Studies on various benzimidazole derivatives have shown that the core heterocyclic structure is resistant to hydrolysis under typical aqueous conditions.

When hydrolysis does occur in molecules containing a benzimidazole moiety, the reaction typically involves the cleavage of functional groups attached to the ring, rather than the breakdown of the ring itself. For example, studies on certain benzimidazole-based drugs have identified degradation products resulting from the hydrolysis of carbamate side chains. Similarly, research on other derivatives has demonstrated the hydrolytic cleavage of sulfonyl groups from the ring nitrogen. These findings underscore the stability of the fused ring system of benzimidazole. For this compound, which lacks readily hydrolyzable side chains, significant hydrolytic degradation of the core structure is not expected under normal physiological or environmental pH and temperature ranges.

Advanced Structural Analysis and Phase Transition Phenomena

Crystallographic Investigations of 5,6-Dichloro-2-methylbenzimidazole

At the heart of DC-MBI's properties lies its crystalline architecture. The molecules self-assemble into a well-defined lattice, which has been meticulously studied using techniques such as X-ray diffraction. These studies have revealed the presence of distinct phases at different temperatures, each with its own unique structural parameters.

| Crystallographic Data for this compound | |

| Parameter | Value |

| Low-Temperature Phase (≤ 400 K) | |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.238(3) |

| b (Å) | 5.6866(12) |

| c (Å) | 10.398(2) |

| Temperature (K) | 295 mdpi.com |

| High-Temperature Phase (≥ 400 K) | |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 14.231(3) |

| b (Å) | 5.6853(12) |

| c (Å) | 10.403(2) |

| β (°) | 90.08(2) |

| Temperature (K) | 410 |

The hydrogen-bonded chains in DC-MBI exhibit a distinct polarity. This polarity arises from the ordered arrangement of the individual molecular dipoles along the chain. The orientation of these polar chains within the crystal lattice is not random; they align in a cooperative manner, leading to a net macroscopic polarization in the material. The direction of this polarization is intrinsically linked to the crystallographic axes.

Ferroelectric Properties and Phase Transitions

The collective behavior of the polar hydrogen-bonded chains gives rise to ferroelectricity in this compound, a property where the material exhibits a spontaneous electric polarization that can be reversed by the application of an external electric field.

A significant characteristic of DC-MBI is its exhibition of ferroelectricity at temperatures above ambient conditions. mdpi.com The material undergoes a first-order phase transition at a Curie temperature (T_c) of approximately 400 K. mdpi.com This transition is associated with a notable thermal hysteresis of about 30 K. mdpi.com Below this temperature, the material is in its ferroelectric state.

The ferroelectric phase transition in this compound is accompanied by a change in its crystal structure. Upon heating through the Curie temperature, the compound undergoes a transition from a lower-temperature orthorhombic phase with the space group Pca2₁ to a higher-temperature monoclinic phase with the space group Pc. mdpi.comnih.gov Interestingly, this transition represents a symmetry-lowering upon warming, which is an uncommon phenomenon. mdpi.com Despite the change in symmetry, the high-temperature phase of DC-MBI remains polar. nih.govworktribe.com

The origin of ferroelectricity in this compound is attributed to the positional ordering of the protons within the N-H···N hydrogen bonds of the molecular chains. mdpi.com In the ferroelectric state, the protons are ordered in a specific position within the hydrogen bonds, leading to a net dipole moment along the chain. The reversal of polarization in this material is achieved through the collective transfer of these protons to their alternative positions within the hydrogen bonds, which in turn reverses the direction of the net dipole moment. This proton transfer mechanism is a hallmark of a class of hydrogen-bonded organic ferroelectrics.

Symmetry-Adapted Distortion Mode Analysis for Understanding Phase Changes

Symmetry-adapted distortion mode analysis is a powerful technique used for the systematic and exhaustive evaluation of symmetry changes in molecular systems. nih.govworktribe.com This method provides a quantitative structural landscape that helps in selecting the most accurate structural description of a new phase following a transition. nih.govworktribe.com

In the case of this compound, this analysis was instrumental in understanding its unique phase transition behavior. nih.govworktribe.com Research has shown that DC-MBI undergoes an unusual symmetry-lowering transition upon warming. It transitions from an orthorhombic Pca2₁ space group at temperatures below approximately 400 K to a monoclinic Pc space group in its high-temperature phase. nih.govworktribe.com Contrary to initial expectations, this analysis revealed that the high-temperature phase of DC-MBI remains polar. nih.govworktribe.com

Second Harmonic Generation (SHG) Activity and its Correlation with Polarity

Second Harmonic Generation (SHG) is a nonlinear optical process where photons with a specific frequency interacting with a nonlinear material are effectively combined to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength, of the initial photons. mdpi.comaps.org A key requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure; the presence of an SHG signal is a direct indicator of broken inversion symmetry. mdpi.com

The exploitable properties of many functional materials, including ferroelectricity and SHG activity, are intimately connected to symmetry-changing phase transitions. nih.govworktribe.com For this compound, the finding that both its low-temperature and high-temperature phases are polar (non-centrosymmetric) indicates that the material is SHG-active across this phase transition. nih.govworktribe.com The persistence of polarity in the high-temperature phase is a significant finding, suggesting that its potential for applications based on nonlinear optical properties is maintained at elevated temperatures.

Thermal Hysteresis in Phase Transitions

Thermal hysteresis is a phenomenon where the temperature at which a phase transition occurs upon heating is different from the temperature at which the reverse transition occurs upon cooling. This behavior is a characteristic signature of a first-order phase transition. aps.orgaps.org

Nuclear Quadrupole Resonance (NQR) Spectroscopy in Ferroelectric Studies

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of atomic nuclei with a nuclear spin I > 1/2, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. It is particularly useful for studying phase transitions and ferroelectricity in molecular crystals.

Temperature Dependence of Chlorine NQR Frequencies

In this compound, two closely spaced ³⁵Cl NQR resonance lines are observed, which are assigned to the two crystallographically non-equivalent chlorine atoms within a single molecule. mdpi.com The temperature dependence of these NQR frequencies provides detailed insight into the structural changes occurring during the phase transition.

A first-order phase transition was clearly detected at a transition temperature (Tc) of 399 K, observed as a distinct discontinuity in the frequency-temperature plot. mdpi.comresearchgate.net At 77 K, the two ³⁵Cl NQR lines are found at 36.0925 MHz and 36.107 MHz. mdpi.com As the temperature increases, the frequencies of both lines decrease. A significant finding is the change in the frequency separation between the two chlorine signals across the phase transition. In the low-temperature phase (LTP), the frequency difference is small, on the order of 10 kHz. However, in the high-temperature phase (HTP), this difference increases substantially to approximately 100 kHz. mdpi.com This increased separation is consistent with the symmetry-lowering of the crystal structure on warming through the phase transition. mdpi.com

Table 1: Reported ³⁵Cl NQR Frequencies and Separations in this compound

| Temperature Phase | Frequency Value 1 (MHz) | Frequency Value 2 (MHz) | Approximate Frequency Difference (kHz) |

| Low-Temperature Phase (77 K) | 36.0925 | 36.107 | 14.5 |

| Low-Temperature Phase (296 K) | ~35.670 | ~35.670 | ~10 |

| High-Temperature Phase (>399 K) | Not specified | Not specified | ~100 |

Data sourced from descriptions in MDPI, 2018. mdpi.com

Spin-Lattice Relaxation Time (T1Q) Measurements and Quantum Relaxation

The spin-lattice relaxation time, denoted as T₁ or specifically T₁Q for quadrupolar nuclei, characterizes the process by which the nuclear spin system returns to thermal equilibrium with its surrounding environment (the "lattice"). wikipedia.orgucl.ac.uk This parameter is sensitive to molecular motions and fluctuations in the electric field gradient at the nucleus. ucl.ac.uk

For this compound, the ³⁵Cl spin-lattice relaxation time (T₁Q) was measured over a wide temperature range from 4.2 K to 420 K using the inversion recovery method. mdpi.com The analysis of T₁Q data provides crucial information about the dynamic processes and relaxation mechanisms within the crystal. The relaxation mechanism in the low-temperature phase, in particular, has been a subject of discussion based on these measurements. mdpi.com

Biological Activities and Therapeutic Potential

Antimicrobial Properties and Mechanisms

5,6-Dichloro-2-methylbenzimidazole has demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and parasites. chemimpex.com Its broad-spectrum activity makes it a subject of ongoing research for the development of novel antimicrobial formulations. chemimpex.com

Antibacterial Activity against Various Pathogens

Research has shown that this compound and its derivatives possess significant antibacterial properties. chemimpex.com The core benzimidazole (B57391) structure is a key pharmacophore that can be modified to enhance activity against specific bacterial strains. acs.org The introduction of dichloro-substitutions on the benzimidazole ring has been noted to improve hydrophobic interactions and target binding, thereby enhancing antibacterial efficacy. researchgate.net

Antifungal Activity and Spectrum of Efficacy

In addition to its antibacterial effects, this compound is recognized for its potent antifungal properties. chemimpex.com This makes it a valuable compound in the development of medicinal formulations aimed at combating fungal infections. chemimpex.com Studies on related benzimidazole derivatives have shown activity against fungal species such as Candida albicans and Aspergillus niger. acs.org

Antiparasitic Activity and Enzyme Inhibition Mechanisms

The benzimidazole class of compounds, to which this compound belongs, includes several broad-spectrum anti-helminthic drugs. researchgate.net The mechanism of action for some benzimidazole derivatives involves the inhibition of key enzymes necessary for the parasite's survival. For instance, some derivatives target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and certain amino acids in proliferating cells. acs.org Inhibition of this enzyme disrupts essential metabolic pathways in the parasite.

Evaluation Methodologies: Broth Microdilution (MIC) Assays

The antimicrobial efficacy of compounds like this compound is commonly quantified using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC). acm.or.krnih.gov This method is considered a standard for assessing antimicrobial susceptibility and involves testing a range of drug concentrations against a pathogen in a liquid broth medium. acm.or.krnih.gov The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism. acm.or.krnih.gov To enhance the objectivity and ease of reading MIC results, redox indicators such as 2,3,5-triphenyltetrazolium chloride (TTC) or resazurin (B115843) can be added to the broth. acm.or.krd-nb.info These colorimetric methods provide a more distinct endpoint, simplifying the interpretation of the results. acm.or.krd-nb.info

Anticancer Research and Targeted Therapies

Beyond its antimicrobial applications, derivatives of 5,6-dichlorobenzimidazole are being actively investigated for their potential in cancer therapy. nih.govnih.gov Researchers are exploring their ability to inhibit tumor growth through specific biochemical pathways. nih.govoncologyradiotherapy.com

Inhibition of Tumor Growth via Specific Biochemical Pathways

Recent studies have focused on designing and synthesizing novel 5,6-dichlorobenzimidazole derivatives that can act as inhibitors of specific protein kinases involved in cancer progression. One such target is the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that regulates cell proliferation and survival. nih.gov A new series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed to target both wild-type BRAF (BRAFWT) and the mutated BRAFV600E form. nih.gov

One of the most potent compounds from this series, designated as 10h , demonstrated significant inhibitory activity against both BRAFWT and BRAFV600E with IC50 values of 1.72 µM and 2.76 µM, respectively. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Furthermore, compound 10h exhibited potent growth inhibitory activity (GI50) across a range of cancer cell lines and was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in the HT29 colon cancer cell line. nih.gov

Another avenue of research involves the inhibition of the EGFR/AKT pathway. oncologyradiotherapy.com A novel benzimidazole compound, BA586 , was found to exert a potent cytotoxic effect on the HCC1937 breast cancer cell line in a dose- and time-dependent manner, with an IC50 value of 42 µM. oncologyradiotherapy.com Treatment with BA586 led to a decrease in the expression of phosphorylated EGFR and pAKT, indicating its ability to block this critical signaling pathway. oncologyradiotherapy.com The compound also induced cell cycle arrest and was observed to significantly inhibit the migration of HCC1937 cells. oncologyradiotherapy.com

Studies on Cancer Cell Lines (e.g., HeLa, MCF-7) using MTT Assays

The cytotoxic potential of benzimidazole derivatives, including those structurally related to this compound, has been evaluated against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. jksus.org This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenase enzymes, which convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product in living cells. jksus.orgnih.gov

Research has demonstrated the anti-proliferative effects of different benzimidazole compounds. In one study, a series of benzimidazole derivatives were tested against HCT-116 colon cancer and MCF-7 breast cancer cell lines. waocp.org The results indicated that certain derivatives possessed significant cytotoxic activity. waocp.org For instance, one derivative exhibited a high level of cytotoxicity against MCF-7 cells, while another was moderately effective against HCT-116 cells. waocp.org

In another investigation, a benzimidazole derivative, identified as se-182, was assessed for its anticancer properties against a panel of human cancer cell lines: HepG2 (liver), A549 (lung), DLD-1 (colon), and MCF-7 (breast). jksus.org The compound displayed cytotoxic effects across all tested cell lines, with particularly strong activity noted against the HepG2 and A549 cell lines. jksus.org

Table 1: Cytotoxicity of Benzimidazole Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative 4 | MCF-7 | Breast | 8.86 (µg/mL) | waocp.org |

| Benzimidazole Derivative 2 | HCT-116 | Colon | 16.18 (µg/mL) | waocp.org |

| Benzimidazole Derivative (se-182) | HepG2 | Liver | 15.58 | jksus.org |

| Benzimidazole Derivative (se-182) | A549 | Lung | 15.80 | jksus.org |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Exploration of Unique Chemical Structure for Cancer Treatment

The chemical architecture of the benzimidazole ring system, particularly the substitution patterns, is critical to its anticancer activity. waocp.orgresearchgate.net Research suggests that the presence of functional groups on the benzene (B151609) portion of the benzimidazole scaffold, specifically at positions 5 and 6, can augment the compound's efficacy against tumor cells. waocp.orgresearchgate.net The 5,6-dichloro substitution pattern is therefore a key feature in the design of potent anticancer agents. nih.gov

This structural element has been intentionally incorporated into novel therapeutic candidates. For example, a series of 1-substituted-5,6-dichlorobenzimidazole derivatives were designed to target and inhibit BRAF kinases, enzymes that play a pivotal role in the mitogen-activated protein kinase (MAPK) signaling pathway controlling cell proliferation. nih.gov The design strategy leveraged the 5,6-dichloro groups to enhance hydrophobic interactions within the ATP-binding site of the BRAF enzyme, thereby stabilizing the compound-enzyme complex and improving inhibitory action. nih.gov

Antinociceptive Effects and Pain Signaling Modulation

Derivatives originating from this compound have been explored for their potential to alleviate pain (antinociceptive effects) by modulating specific pathways involved in pain signaling. nih.gov

A significant target in pain research is the P2X3 receptor, an ATP-gated ion channel. nih.gov These receptors are predominantly expressed on small-to-medium diameter primary afferent neurons (C- and Aδ-fibers), which are fundamental to the transmission of pain signals. nih.gov Due to this specific localization within the pain-sensing system, P2X3 receptors are considered a promising target for developing novel analgesics for conditions like neuropathic pain. nih.gov In this context, benzimidazole-4,7-dione-based derivatives, which can be synthesized from this compound, have been identified as a new chemical class of P2X3 receptor antagonists. nih.gov

The critical role of P2X3 receptors in pain sensation has been substantiated through various in vivo experiments. nih.gov For instance, injecting P2X3 receptor agonists like ATP into the hind paws of rats elicits nociceptive behaviors, confirming the receptor's function in pain signaling. nih.gov The efficacy of P2X3 antagonists is commonly tested in established animal models of chronic pain. These include neuropathic pain models such as chronic constriction injury (CCI) and the L5-L6 spinal nerve ligation model, as well as inflammatory pain models like the Complete Freund's Adjuvant (CFA) model. nih.gov Studies using selective P2X3 antagonists have demonstrated a reduction in mechanical allodynia (pain response to a non-painful stimulus) in nerve ligation models and decreased thermal hyperalgesia in inflammatory models. nih.gov

The primary mechanism by which these benzimidazole-based compounds alleviate pain is through the antagonism of P2X3 receptors. nih.gov By blocking these ATP-gated ion channels located on nociceptive neurons, the antagonists inhibit the signaling cascade that is normally triggered by the release of ATP during tissue damage or inflammation. nih.govnih.gov This blockade effectively dampens the transmission of pain signals from the periphery to the central nervous system. The result is a reduction in pain symptoms, such as tactile allodynia and mechanical hyperalgesia, as consistently observed in preclinical pain models. nih.gov Research indicates that both peripheral and spinal P2X3 receptors are significantly involved in nociception arising from nerve or tissue injury. nih.gov

Enzyme Inhibition Studies

The therapeutic potential of 5,6-dichlorobenzimidazole derivatives extends to the inhibition of key enzymes involved in disease pathology. A notable example is the inhibition of BRAF kinase, a component of the MAPK signaling pathway that is frequently dysregulated in various cancers. nih.gov

A series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were specifically synthesized to function as dual inhibitors of both the wild-type (BRAFWT) and the common V600E mutant (BRAFV600E) forms of the enzyme. nih.gov Several of these derivatives demonstrated impressive inhibitory activity against BRAFWT. nih.gov

Table 2: Inhibition of BRAF Kinase by a Lead Benzimidazole Derivative

| Compound | Enzyme Target | % Inhibition (at 10 µM) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Derivative 10h | BRAFWT | Not specified | 1.72 | nih.gov |

Data from a study showcasing the most potent candidate from a synthesized series. nih.gov

Other Reported Biological Activities

Beyond enzyme inhibition, this compound and its analogs have shown promise in other therapeutic areas.

Ribonucleoside derivatives of 5,6-dichlorobenzimidazole have demonstrated significant antiviral activity. Specifically, 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) is a potent and selective inhibitor of human cytomegalovirus (HCMV) replication. nih.govnih.gov It acts by preventing the processing and maturation of viral DNA. nih.govnih.gov Studies have shown that these benzimidazole ribonucleosides are active against HCMV and Epstein-Barr virus (EBV), but not against Herpes Simplex Virus Type 1 (HSV-1), HSV-2, varicella-zoster virus (VZV), human herpesvirus 6 (HHV-6), or HHV-8. nih.gov Resistance to these compounds in HCMV has been mapped to the UL89 and UL56 open reading frames. nih.gov

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of neurodegenerative diseases like Alzheimer's. windows.netnih.gov Benzimidazole derivatives have been investigated for their potential as cholinesterase inhibitors. researchgate.net While specific IC50 values for this compound were not found, various benzimidazole derivatives have shown inhibitory activity against both AChE and BChE. researchgate.netmdpi.com For instance, some benzohydrazide (B10538) derivatives have demonstrated dual inhibition with IC50 values in the micromolar range for both enzymes. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiourea (B124793) |

| 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) |

| Acetylcholinesterase (AChE) |

Potential for Antidiabetic Activity (alpha-glucosidase inhibition)

The management of type 2 diabetes mellitus often involves strategies to control postprandial hyperglycemia, the sharp rise in blood glucose levels after a meal. mdpi.com One established therapeutic approach is the inhibition of intestinal alpha-glucosidases. nih.gov These enzymes, located in the brush border of the small intestine, are crucial for breaking down complex carbohydrates into absorbable monosaccharides like glucose. sciopen.com By inhibiting these enzymes, the digestion and absorption of carbohydrates are delayed, leading to a slower and lower rise in postprandial blood glucose levels. mdpi.comnih.gov

The benzimidazole scaffold has been a subject of interest in the development of various therapeutic agents, including those with potential antidiabetic effects. hilarispublisher.comnih.gov Research has shown that some benzimidazole derivatives exhibit antidiabetic properties through mechanisms that include the inhibition of alpha-glucosidase. nih.gov While direct studies focusing solely on this compound as an alpha-glucosidase inhibitor are not extensively detailed in the reviewed literature, the activity of related derivatives suggests a potential area for investigation. For instance, studies on other dichlorinated compounds, such as 2,3- and 2,6-dichloroindolinone, have demonstrated significant inhibitory activity against α-glucosidase, with IC₅₀ values of 35.266 μM and 38.379 μM, respectively. nih.gov Similarly, certain benzimidazole-containing Schiff base derivatives have shown promising alpha-glucosidase inhibitory potential, with some compounds exhibiting greater potency than the standard drug, acarbose. researchgate.net These findings highlight the potential of the dichlorinated benzimidazole core structure in designing effective alpha-glucosidase inhibitors for the management of type 2 diabetes.

Studies on Growth-Depressant or Inhibitory Properties of Derivatives

Derivatives of 5,6-dichlorobenzimidazole have been the focus of significant research for their growth-depressant and inhibitory properties against various cell lines and pathogens. The core structure is recognized for its utility in developing antimicrobial and anticancer agents. researchgate.netchemimpex.com

In the realm of anticancer research, a novel series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were synthesized and evaluated for their ability to inhibit BRAF kinases, which are involved in cell proliferation. nih.gov Several of these derivatives demonstrated potent growth inhibitory activity against a panel of 60 human cancer cell lines. nih.gov For example, compound 10h from this series showed a potent mean GI₅₀ (the concentration causing 50% growth inhibition) across the range of cancer cell lines and was particularly effective against HT29 colon cancer cells, where it induced cell cycle arrest at the G2/M phase and triggered apoptosis. nih.gov The strategic design, which included the hydrophobic 5,6-dichlorobenzimidazole moiety, was intended to enhance kinase inhibitory activity. nih.gov

The inhibitory properties of 5,6-dichlorobenzimidazole derivatives also extend to antimicrobial activities. The parent compound, this compound, is noted for its potent antifungal and antibacterial properties. chemimpex.com Further chemical modifications have led to derivatives with specific inhibitory actions. For instance, 5,6-dichloro-1H-benzo[d]imidazole-2-thiol derivatives have shown significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). Additionally, research into designing inhibitors for the bacterial enzyme DNA Gyrase B has identified 2,5(6)-substituted benzimidazole derivatives as promising candidates for developing new antibiotics. mdpi.com

The table below summarizes the growth inhibitory activities of selected 5,6-dichlorobenzimidazole derivatives.

| Derivative Name/Class | Target/Activity | Key Findings |

| 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles (e.g., compound 10h) | Anticancer (BRAF Kinase Inhibition) | Potent growth inhibition (GI₅₀) across NCI-60 cancer cell lines; induced apoptosis in HT29 colon cancer cells. nih.gov |

| 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol derivatives | Antibacterial | Significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). |

| 2,5(6)-Substituted benzimidazole derivatives | Antibacterial (E. coli DNA Gyrase B Inhibition) | Proposed as potential inhibitors based on computational pharmacophore models. mdpi.com |

| 2-Substituted-5,6-dichlorobenzimidazole 2'-isonucleosides | Antiviral | Investigated for activity against human cytomegalovirus (HCMV). researchgate.net |

Structure Activity Relationships Sar and Molecular Design

Influence of Halogen Substitution on Biological Activity

The presence and positioning of halogen atoms on the benzene (B151609) ring of the benzimidazole (B57391) scaffold are critical determinants of biological efficacy.

The dichlorination at the 5 and 6 positions of the benzimidazole ring is a key structural feature that enhances the biological activity of these compounds. This substitution pattern increases the hydrophobicity of the molecule, which can facilitate its transport across biological membranes and improve its interaction with hydrophobic pockets in target enzymes. nih.gov For instance, in the context of BRAF kinase inhibitors, the 5,6-dichloro substitution is thought to stabilize hydrophobic interactions within the allosteric back pocket of the enzyme's binding site. nih.gov

Research has shown that dihalogenated benzimidazole derivatives often exhibit greater antibacterial activity compared to their mono-halogenated counterparts. researchgate.net Specifically, 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole has demonstrated notable antiparasitic activity. nih.gov This highlights the importance of the 5,6-dichloro motif in conferring potent bioactivity. The substitution pattern can also influence the physical properties of the compound, such as its ferroelectric behavior, which arises from the positional ordering of protons along hydrogen-bonded molecular chains. mdpi.com

Comparative studies of halogen-substituted benzimidazoles reveal the superior efficacy of the 5,6-dichloro substitution in many cases. For example, in a series of benzimidazole derivatives targeting antibacterial activity, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to be the most active, with a minimum inhibitory concentration (MIC) comparable to tetracycline. researchgate.net This suggests that while chlorine at the 5 and 6 positions is effective, other halogens can also confer significant activity.

In the development of antiviral agents, particularly against human cytomegalovirus (HCMV), the 5,6-dichloro substitution has been a cornerstone of potent compounds. nih.gov The antiviral activity of these compounds is often specific, with little to no activity against other herpesviruses. nih.gov When comparing different dichlorination patterns, such as 5,6-dichloro, 4,6-dichloro, and 4,5-dichloro, the position of the chlorine atoms significantly impacts the antiviral potency. acs.orgnih.gov

Impact of Methyl Group at Position 2 on Activity

While the primary focus of many studies has been on the N-1 and C-5/C-6 positions, the C-2 substituent is known to influence the spectrum of activity. For instance, replacement of the methyl group with other substituents, such as a trifluoromethyl group, has been shown to yield compounds with potent antiparasitic activity. nih.gov The nature of the C-2 substituent can also affect the molecule's ability to act as a kinase inhibitor or an anti-inflammatory agent. nih.gov

Correlation between Structural Modifications and Specific Target Interactions

The biological activity of benzimidazole derivatives is intrinsically linked to their molecular structure. The substituents on the benzimidazole core, their positions, and their electronic properties all play a crucial role in determining how these compounds interact with specific biological targets.

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique provides valuable insights into the binding modes and affinities of benzimidazole derivatives with their target proteins.

For instance, in the development of inhibitors for enteroviruses, molecular docking studies of 2-substituted 1H-benzimidazole-4-carboxamide derivatives have been instrumental. biointerfaceresearch.com These studies help in understanding the key interactions between the ligand and the active site of the viral protein, guiding the design of more potent inhibitors. Similarly, docking studies on 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives against the estrogen receptor alpha (ERα), a key target in breast cancer, have shown that moieties like piperidine, methyl-piperazine, and morpholine (B109124) can bind effectively within the receptor's active site. chemrevlett.com

The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in structure-activity relationship (SAR) studies. A 3D-QSAR study on a series of benzimidazole-4-carboxamides and carboxylates as 5-HT4 receptor antagonists revealed Ki values ranging from 0.11 to 10,000 nM, highlighting the significant impact of structural modifications on binding affinity. acs.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that govern their efficacy.

A QSAR study on a series of 39 benzimidazole derivatives against enteroviruses demonstrated the development of a highly efficient model for predicting anti-enterovirus activity. biointerfaceresearch.com This model, based on methods like Multiple Linear Regression (MLR) and Neural Networks (NN), can serve as a reference for synthesizing new compounds with improved activity. biointerfaceresearch.com In another study on N-substituted benzimidazole derived carboxamides, 3D-QSAR models were generated to explore the molecular properties that have the most significant influence on their antioxidative activity. nih.gov

For antibacterial agents, QSAR analysis of chloroaryloxyalkyl imidazole (B134444) and benzimidazole derivatives identified a three-parametric equation that correlates the minimum inhibitory concentration (logMIC) with the highest occupied molecular orbital (HOMO) energy, hydration energy, and the number of primary carbon atoms. nih.gov Such models provide a quantitative framework for designing more potent antibacterial benzimidazoles.

| QSAR Study Focus | Key Findings/Model Parameters | Reference |

| Anti-enterovirus activity of benzimidazole derivatives | Developed a predictive model using MLR and NN methods. | biointerfaceresearch.com |

| Antioxidative activity of N-substituted benzimidazole carboxamides | 3D-QSAR models identified key molecular properties influencing activity. | nih.gov |

| Antibacterial activity of chloroaryloxyalkyl benzimidazoles | Established a correlation between logMIC and HOMO energy, hydration energy, and number of primary carbon atoms. | nih.gov |

| 5-HT4 receptor antagonism of benzimidazole-4-carboxamides | 3D-QSAR model showed high predictive ability (q² = 0.789 and r² = 0.997). | acs.org |

Rational Design of Novel Benzimidazole Derivatives with Enhanced Efficacy

The synthesis of new benzimidazole derivatives with varied substitution patterns is a key strategy for exploring the chemical space and identifying compounds with superior activity. For example, the synthesis and in vivo SAR of 5,6-dichloro-benzimidazole derivatives as selective androgen receptor antagonists revealed that introducing a trifluoromethyl group at the 2-position significantly enhances antagonist activity in the prostate. nih.gov

Furthermore, the synthesis of 2-substituted 5,6-dichloro-1-[(2-hydroxyethoxy)methyl]- and -1-[(1,3-dihydroxy-2-propoxy)methyl]benzimidazoles has been explored to generate a range of acyclic nucleoside analogs. nih.govacs.org Nucleophilic displacement of the 2-chloro group with various amines and thiourea (B124793) has yielded a library of compounds with diverse functionalities at this position. nih.govacs.org

The following table summarizes some of the synthetic approaches for generating diverse benzimidazole derivatives:

| Starting Material | Reagents/Conditions | Product Type | Reference |

| 2,5,6-trichlorobenzimidazole | [2-(benzyloxy)ethoxy]-methyl chloride followed by debenzylation | 2,5,6-trichloro-1-[(2-hydroxyethoxy)methyl]benzimidazole | nih.govacs.org |

| 2-chloro-5,6-dichlorobenzimidazole acyclic nucleosides | Liquid ammonia, methylamine, dimethylamine, thiourea | 2-amino, 2-methylamino, 2-dimethylamino, and 2-thio substituted derivatives | nih.govacs.org |

| 2-alkyl benzimidazoles | Introduction of a trifluoromethyl group | Enhanced androgen receptor antagonist activity | nih.gov |

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has gained significant attention in drug discovery. tandfonline.com This approach aims to create hybrid compounds with improved affinity, better efficacy, and potentially a dual mode of action.

The development of hybrid molecules incorporating the benzimidazole nucleus with other heterocyclic systems has been extensively reviewed. tandfonline.com For instance, a series of benzimidazole-pyrazole hybrids has been synthesized and evaluated for their biological activities. nih.govacs.org These studies have shown that such hybrids can exhibit significant anti-inflammatory and anticancer properties. nih.govacs.org The synthesis of these hybrids often involves multi-step reaction sequences, including condensation, cyclization, and Knoevenagel reactions. nih.govacs.org

The rationale behind this approach is to leverage the known biological activities of different heterocyclic scaffolds. For example, the benzimidazole moiety is a well-established pharmacophore in various drugs, while pyrazoles are also known for their diverse medicinal properties. nih.govacs.org By combining these two, researchers aim to create novel chemical entities with synergistic or enhanced biological effects.

Applications Beyond Medicinal Chemistry

Agricultural Applications in Crop Protection

Role as an Ingredient in Pesticides and Herbicides

5,6-Dichloro-2-methylbenzimidazole is recognized for its potent antifungal and antibacterial properties, which makes it a valuable component in the formulation of various agricultural pesticides. chemimpex.com Its broad-spectrum activity allows it to act against a wide array of pathogens that threaten crop health and yield. chemimpex.com While specific commercial pesticide formulations containing this exact compound are not extensively detailed in publicly available literature, its role as a key ingredient in developing such products is acknowledged in chemical and agricultural research. chemimpex.com The compound's stability and efficacy are appreciated by researchers and industry professionals for improving the performance of agricultural formulations. chemimpex.com

The general class of benzimidazole (B57391) fungicides is widely used in agriculture to control a variety of plant diseases caused by fungi. worktribe.com These fungicides are known for their systemic properties, meaning they can be absorbed by the plant and transported within its tissues to provide protection from within.

Enhancing Crop Resilience against Diseases

Materials Science: Electronic Devices

The unique solid-state properties of this compound, particularly its ferroelectric characteristics, have positioned it as a compound of interest in the field of materials science for the development of advanced electronic devices.

Utilisation of Ferroelectric Properties in Memory Devices and Energy Harvesting Technologies

Research has confirmed that this compound exhibits ferroelectricity at temperatures above room temperature. mdpi.comnih.gov This property, characterized by the presence of a spontaneous electric polarization that can be reversed by an external electric field, is the fundamental principle behind ferroelectric random-access memory (FeRAM). FeRAM is a type of non-volatile memory that offers advantages such as high-speed writing and low power consumption. rug.nl While the direct integration of this compound into a commercially available memory device has not been reported, its ferroelectric nature makes it a candidate for research and development in this area.

The ferroelectric properties of materials are also closely linked to piezoelectricity, the ability to generate an electric charge in response to applied mechanical stress. This characteristic is the cornerstone of piezoelectric energy harvesting, a technology that converts ambient mechanical energy, such as vibrations, into electrical energy. cam.ac.ukresearchgate.net This technology is crucial for powering small electronic devices and wireless sensors. cam.ac.uk Although specific research detailing the use of this compound in energy harvesting devices is limited, its proven ferroelectric and, by extension, piezoelectric potential, suggests its suitability for further investigation in this promising field.

Below is a table summarizing the key ferroelectric properties of this compound based on available research.

| Property | Value/Observation | Reference |

| Transition Temperature | Undergoes a first-order phase transition at approximately 400 K. | mdpi.com |

| Ferroelectric Nature | Exhibits ferroelectricity above room temperature. | mdpi.comnih.gov |

| Crystal Structure Change | Transitions from orthorhombic to monoclinic upon warming. | nih.gov |

Analytical Chemistry Methodologies

In the realm of analytical chemistry, this compound serves as a valuable tool in the development of methods for the detection and quantification of other chemical species.

Use in Detection and Quantification of Other Substances

The chemical structure of this compound lends itself to applications in analytical methodologies. It is utilized in methods for detecting and quantifying other substances, which is crucial for quality control and safety assessments in various industries. While detailed, specific analytical methods employing this compound are not extensively documented in readily accessible literature, its potential as a reagent in analytical chemistry is recognized. For instance, benzimidazole derivatives can be functionalized to act as fluorescent probes for the detection of metal ions. Although no specific research was found for this compound in this exact application, the principle remains a viable area of exploration.

Enhancing Sensitivity of Detection Methods

This compound is utilized in analytical methods for the detection and quantification of various substances, which is crucial for quality control and safety assessments across different industries. chemimpex.com The effectiveness of this compound in enhancing detection sensitivity can be attributed to its distinct molecular structure, which facilitates interactions with other molecules. The benzimidazole core, with its electron-rich nitrogen atoms, can form coordination complexes with metal ions and other analytes. This interaction can lead to changes in spectroscopic properties, such as fluorescence or UV-Vis absorbance, which can be measured to determine the concentration of the target substance. The presence of dichloro- and methyl- groups on the benzimidazole ring can further modulate these properties, potentially leading to more selective and sensitive detection methods. Research in this area explores its utility in developing advanced analytical tools. chemimpex.com

Potential as a Corrosion Inhibitor

There is significant potential for this compound to be used as a corrosion inhibitor, particularly for protecting metals and alloys in acidic environments. nih.govrsc.org The effectiveness of organic corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, creating a protective barrier that blocks the active sites for corrosion. nih.gov This adsorption can occur through physical interactions or the formation of coordinate covalent bonds between the inhibitor molecule and the metal surface. nih.gov

Benzimidazole and its derivatives have been extensively studied as effective corrosion inhibitors for various metals, including carbon steel, copper, and zinc, in aggressive media. nih.govnih.govresearchgate.net The protective properties of benzimidazole-based compounds are attributed to the presence of heteroatoms (nitrogen), multiple bonds, and the aromatic ring system, which facilitate adsorption onto the metal surface. nih.govresearchgate.net The inhibition efficiency can be further influenced by the presence of substituent groups on the benzimidazole ring. nih.govresearchgate.net

Research on various benzimidazole derivatives has consistently demonstrated their efficacy in mitigating corrosion. The data below, compiled from various studies, showcases the inhibition efficiency of different benzimidazole compounds in acidic media.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| (1H-benzimidazol-2-yl)methanethiol (LF1) | Carbon-Steel | 1.0 M HCl | 88.2 | rsc.org |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | Carbon-Steel | 1.0 M HCl | 95.4 | rsc.org |

| Benzimidazole derivatives | Mild Steel | 1 M HCl | 90.4 - 95.7 | nih.gov |

| 1-decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole (DIB) | Carbon Steel | 1 M HCl | Increases with concentration | peacta.orgresearchgate.net |

| 2-mercaptobenzimidazole (MBI) | Carbon-Steel | Sweet oilfield conditions | Effective | researchgate.net |

The adsorption of these inhibitors on the metal surface often follows established adsorption isotherms, such as the Langmuir isotherm, indicating the formation of a monolayer of the inhibitor on the surface. rsc.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) have also supported the experimental findings, showing that the electronic properties of benzimidazole derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are correlated with their inhibition efficiency. nih.govresearchgate.net

Future Directions and Research Gaps

Translational Research for Therapeutic Development

The journey of a promising chemical entity from the laboratory to a clinical setting is a long and arduous one, requiring extensive translational research. For 5,6-Dichloro-2-methylbenzimidazole, the existing data on its biological activities, particularly its potential as an anticancer agent, provides a strong rationale for further preclinical and, eventually, clinical investigations.

A notable area of interest is in the development of derivatives of 5,6-dichlorobenzimidazole as inhibitors of key signaling proteins in cancer. For instance, novel 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles have been designed and synthesized to target both wild-type and mutant forms of the BRAF kinase, a critical protein in the MAPK signaling pathway that is often dysregulated in various cancers. nih.gov Some of these derivatives have shown significant inhibitory potency against BRAFWT and BRAFV600E, with one of the most potent compounds demonstrating IC50 values of 1.72 and 2.76 µM, respectively. nih.gov Furthermore, this compound exhibited potent growth-inhibitory activity across a range of cancer cell lines and was found to induce cell cycle arrest and apoptosis in colon cancer cells. nih.gov These findings underscore the potential of the 5,6-dichlorobenzimidazole scaffold in developing targeted cancer therapies.

Future translational research should focus on comprehensive preclinical studies of such derivatives. This would involve in-depth evaluation of their efficacy in various cancer models, including patient-derived xenografts, to better predict their clinical potential. Pharmacokinetic and pharmacodynamic studies will also be crucial to understand their absorption, distribution, metabolism, and excretion (ADME) profiles and to establish a clear relationship between the drug dose and its biological effect.

Advanced Computational Chemistry for Predictive Modeling

In modern drug discovery, computational chemistry and molecular modeling play a pivotal role in accelerating the identification and optimization of lead compounds. For this compound and its analogs, advanced computational techniques can provide valuable insights into their structure-activity relationships (SAR) and help in the design of more potent and selective molecules.

Molecular dynamics simulations have already been employed to validate the design assumptions for novel 5,6-dichlorobenzimidazole derivatives targeting BRAF kinases. nih.gov These simulations can help visualize the binding modes of these compounds within the ATP binding pocket of the kinase and identify key interactions that contribute to their inhibitory activity.

Furthermore, in silico prediction of ADME and toxicity (ADMET) properties is a critical step in the early stages of drug development to filter out compounds with unfavorable profiles. nih.govmdpi.com Various computational models and software platforms, such as SwissADME and pkCSM, can be utilized to predict parameters like aqueous solubility, gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. scielo.brnih.gov While these predictive models have seen considerable advances, their accuracy is dependent on the quality and quantity of the experimental data used for their development. nih.gov Therefore, a continuous feedback loop between computational prediction and experimental validation is essential for refining these models and improving their predictive power for benzimidazole (B57391) derivatives.

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemical research. While traditional methods for the synthesis of benzimidazoles often involve harsh reaction conditions and the use of hazardous reagents, there is a growing emphasis on the adoption of green chemistry principles. mdpi.comniscpr.res.inresearchgate.net

Several eco-friendly approaches for the synthesis of benzimidazole derivatives have been reported, including the use of alternative energy sources like microwaves and ultrasound, as well as the application of green catalysts and solvents. nih.gov For instance, the condensation of o-phenylenediamines with aldehydes can be efficiently catalyzed by ammonium (B1175870) chloride in ethanol, offering a greener and economically viable route to 2-substituted benzimidazoles. niscpr.res.in Another sustainable method involves the use of deep eutectic solvents (DES) as both the reaction medium and reagent, which can lead to high yields and simplified work-up procedures. nih.gov

Future research in this area should focus on the development of novel and sustainable synthetic routes specifically for this compound and its halogenated analogs. This could involve the exploration of novel catalytic systems, the use of renewable starting materials, and the design of one-pot reactions that minimize waste generation. The principles of green chemistry, such as atom economy and the use of safer solvents, should be central to these synthetic endeavors. nih.gov

Investigation of Synergistic Effects in Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve better therapeutic outcomes and overcome drug resistance. researchgate.net Investigating the synergistic effects of this compound or its derivatives in combination with other therapeutic agents is a promising area for future research.